(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
Description
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid (CAS: 947533-31-5, molecular formula: C₁₀H₁₇BN₂O₄) is a boronic acid derivative featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5, along with a tert-butoxycarbonyl (Boc) protective group at the 1-position. The Boc group enhances stability during synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates . The compound is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation, with hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . While its boiling point remains uncharacterized, its molecular weight (240.06 g/mol) and purity specifications align with its use in pharmaceutical and materials science research .
Properties
CAS No. |
947533-31-5 |
|---|---|
Molecular Formula |
C8H13BN2O4 |
Molecular Weight |
212.012 |
IUPAC Name |
[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |
InChI Key |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N |
SMILES |
B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrazole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Boc Deprotection: Formation of the free amine.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is primarily based on the reactivity of the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and amino acids, making it a valuable tool in enzyme inhibition and molecular recognition . The Boc group serves as a protecting group for the pyrazole nitrogen, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid are compared below with analogous pyrazole and heterocyclic boronic acids, emphasizing substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
*Similarity scores derived from structural fingerprint analysis .
Key Comparative Insights:
Boc Protection vs. Methyl/CF₃ Groups: The Boc group in the target compound improves stability during storage and reaction conditions compared to unmasked analogs like (1,3,5-trimethyl-1H-pyrazol-4-yl)boronic acid .
Steric and Electronic Effects :
- The 3,5-dimethyl substitution in the target compound creates moderate steric hindrance, balancing reactivity and stability. In contrast, the 1,3,5-trimethyl analog may impede substrate access in catalytic reactions .
- The tetrahydropyridine derivative () lacks aromaticity, reducing resonance stabilization but enabling conformational flexibility in drug design .
Applications and Handling :
- Deuterated analogs (e.g., (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3) are niche tools for isotopic tracing, whereas the Boc-protected target compound is broadly applicable in medicinal chemistry .
- Hazard profiles vary: The target compound’s warnings (H315, H319, H335) align with typical boronic acid handling, whereas CF₃-substituted analogs may pose additional toxicity risks .
Biological Activity
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, with the CAS number 947533-31-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazole structure and boron functionality, which may contribute to its interactions with biological targets.
- Molecular Formula : C10H17BN2O4
- Molecular Weight : 240.06 g/mol
- Purity : Typically >97% in commercial preparations
- Storage Conditions : Recommended to be kept in an inert atmosphere at 2-8°C.
The biological activity of boronic acids often involves their ability to interact with proteins through reversible covalent bonding. This interaction can modulate enzyme activity or influence signaling pathways. Specifically, the pyrazole moiety may enhance the compound's affinity for certain biological targets, including enzymes and receptors involved in cancer and immune responses.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Enzyme Inhibition :
- Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site serine residue. This compound may exhibit similar properties, potentially inhibiting enzymes involved in tumor progression or inflammatory responses.
- Anticancer Potential :
-
Immune Modulation :
- Preliminary studies suggest that compounds with similar structures can modulate immune responses by affecting cytokine release and T-cell activation. The specific impact of this compound on immune cells remains to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study: PD-L1 Inhibition
A recent study identified several small molecule inhibitors targeting PD-L1, among which compounds structurally related to this compound demonstrated significant inhibitory effects on PD-L1 at concentrations lower than 30 µM. The lead compound from this study showed an IC50 value of 3.27 µM, indicating strong potential for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
